Cas no 2308408-41-3 (2-(2-bromo-5-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide)

2-(2-Bromo-5-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide is a specialized organic compound featuring a bromo-chlorophenyl core functionalized with an acetamide group bearing cyanomethyl and propargyl substituents. This structure confers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where its reactive bromo and chloro groups enable selective cross-coupling reactions. The presence of both cyano and propargyl moieties enhances its utility as a bifunctional intermediate for click chemistry or further derivatization. Its well-defined reactivity profile and stability under controlled conditions make it a valuable building block for constructing complex molecular architectures. The compound is typically handled under inert conditions to preserve its functional group integrity.
2-(2-bromo-5-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide structure
2308408-41-3 structure
商品名:2-(2-bromo-5-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide
CAS番号:2308408-41-3
MF:C13H10BrClN2O
メガワット:325.588301181793
CID:6441452
PubChem ID:154755605

2-(2-bromo-5-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(2-bromo-5-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide
    • EN300-26679686
    • 2308408-41-3
    • Z1985892485
    • インチ: 1S/C13H10BrClN2O/c1-2-6-17(7-5-16)13(18)9-10-8-11(15)3-4-12(10)14/h1,3-4,8H,6-7,9H2
    • InChIKey: VYAHSCUJCKXYCU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1CC(N(CC#N)CC#C)=O)Cl

計算された属性

  • せいみつぶんしりょう: 323.96650g/mol
  • どういたいしつりょう: 323.96650g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 394
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 44.1Ų

2-(2-bromo-5-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26679686-0.05g
2-(2-bromo-5-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide
2308408-41-3 95.0%
0.05g
$212.0 2025-03-20

2-(2-bromo-5-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide 関連文献

2-(2-bromo-5-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamideに関する追加情報

Research Brief on 2-(2-bromo-5-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide (CAS: 2308408-41-3)

Recent studies have highlighted the significance of 2-(2-bromo-5-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide (CAS: 2308408-41-3) as a promising small molecule in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features—including a bromo-chlorophenyl moiety, a cyanomethyl group, and a propargyl side chain—has garnered attention for its potential applications in targeted drug discovery and development.

One of the key areas of investigation has been the compound's role as a covalent inhibitor, leveraging its propargyl group for selective modification of biological targets. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have explored its mechanism of action, particularly in the context of enzyme inhibition. For instance, studies suggest that this molecule exhibits high affinity for cysteine residues in target proteins, making it a candidate for modulating pathways involved in inflammation and oncology.

In a 2023 study, researchers employed structure-activity relationship (SAR) analysis to optimize the compound's efficacy, focusing on the bromo-chlorophenyl and cyanomethyl motifs. The results demonstrated improved binding kinetics and selectivity, with potential applications in designing next-generation kinase inhibitors. Computational modeling further supported these findings, highlighting the compound's ability to occupy hydrophobic pockets in target enzymes.

Another notable development is the compound's utility in click chemistry applications. The propargyl group enables efficient conjugation with azide-functionalized biomolecules, facilitating its use in proteomics and chemical probe development. Recent work published in ACS Chemical Biology showcased its application in labeling and tracking protein interactions in live cells, underscoring its versatility as a research tool.

Despite these advancements, challenges remain, including optimizing pharmacokinetic properties and reducing off-target effects. Ongoing preclinical studies aim to address these limitations, with preliminary data suggesting that structural derivatives of 2308408-41-3 could enhance bioavailability. Collaborative efforts between academia and industry are expected to accelerate its translation into therapeutic candidates.

In summary, 2-(2-bromo-5-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide represents a multifaceted compound with significant potential in drug discovery and chemical biology. Continued research will likely uncover broader applications, particularly in covalent drug design and targeted therapy.

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